4-Amino-2-fluorobutanoic acid hydrochloride
Overview
Description
4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic compound with the molecular formula C4H9ClFNO2 and a molecular weight of 157.57 g/mol . It is a derivative of butanoic acid, featuring an amino group at the fourth position and a fluorine atom at the second position. This compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluorobutanoic acid hydrochloride can be achieved through several synthetic routesThe reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperature and pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorine atom can be reduced to form the corresponding non-fluorinated butanoic acid derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of non-fluorinated butanoic acid derivatives.
Substitution: Formation of hydroxyl or thiol-substituted butanoic acid derivatives.
Scientific Research Applications
4-Amino-2-fluorobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act on gamma-aminobutyric acid (GABA) transporters, influencing neurotransmitter levels and modulating neuronal activity . The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Amino-4-fluorobenzoic acid: Contains a benzene ring, leading to distinct structural and functional characteristics.
Uniqueness
4-Amino-2-fluorobutanoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the butanoic acid backbone. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-amino-2-fluorobutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFCHJYYWINCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716737 | |
Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26437-22-9 | |
Record name | 4-Amino-2-fluorobutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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